2-methyl-4-nitro-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline
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Overview
Description
(2-methyl-4-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is an organic compound characterized by the presence of both nitro and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4-nitrophenyl)[(5-nitro-2-furyl)methylene]amine typically involves the condensation of 2-methyl-4-nitroaniline with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (2-methyl-4-nitrophenyl)[(5-nitro-2-furyl)methylene]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4-nitrophenyl)[(5-nitro-2-furyl)methylene]amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), sulfur trioxide in sulfuric acid, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of (2-methyl-4-aminophenyl)[(5-amino-2-furyl)methylene]amine.
Oxidation: Formation of furanone derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-methyl-4-nitrophenyl)[(5-nitro-2-furyl)methylene]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of nitro and furan groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer or anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-methyl-4-nitrophenyl)[(5-nitro-2-furyl)methylene]amine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(2-methyl-4-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine: Similar structure but with a thiophene ring instead of a furan ring.
(2-methyl-4-nitrophenyl)[(5-nitro-2-pyridyl)methylene]amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
(2-methyl-4-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is unique due to the presence of both nitro and furan groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H9N3O5 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3O5/c1-8-6-9(14(16)17)2-4-11(8)13-7-10-3-5-12(20-10)15(18)19/h2-7H,1H3 |
InChI Key |
JCYYAEUMCQGWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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